Dibutyl 3-(nitrooxy)butyl phosphate

Description

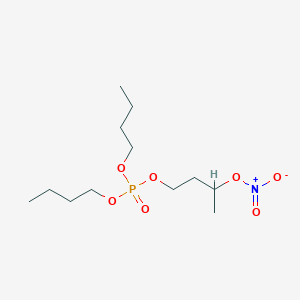

Structure

2D Structure

3D Structure

Properties

CAS No. |

127929-40-2 |

|---|---|

Molecular Formula |

C12H26NO7P |

Molecular Weight |

327.31 g/mol |

IUPAC Name |

dibutyl 3-nitrooxybutyl phosphate |

InChI |

InChI=1S/C12H26NO7P/c1-4-6-9-17-21(16,18-10-7-5-2)19-11-8-12(3)20-13(14)15/h12H,4-11H2,1-3H3 |

InChI Key |

FMSUQQJLVUKQQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCC(C)O[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Design for Dibutyl 3 Nitrooxy Butyl Phosphate

Retrosynthetic Analysis and Strategic Bond Disconnections

A retrosynthetic analysis of Dibutyl 3-(nitrooxy)butyl phosphate (B84403) reveals several possible disconnections. The most logical approach involves disconnecting the molecule at the phosphate ester bonds and the carbon-oxygen bond of the nitrooxy group. This strategy simplifies the synthesis into the preparation of two key precursors: a dibutyl phosphate derivative and a C4 alkyl chain bearing a hydroxyl group that can be subsequently nitrated.

The primary disconnection severs the P-O bond connecting the 3-(nitrooxy)butyl group to the phosphorus atom. This leads to dibutyl phosphate and 3-(nitrooxy)butanol. A further disconnection of the dibutyl phosphate at the P-O bonds points to butanol and a suitable phosphorus-containing starting material. The 3-(nitrooxy)butanol can be retrosynthetically derived from 1,3-butanediol (B41344) through a selective nitration of one of the hydroxyl groups.

This retrosynthetic strategy allows for a convergent synthesis, where the two main fragments, the dibutyl phosphate moiety and the nitrooxy-functionalized alkyl chain, are prepared separately and then coupled in a final step. This approach is often more efficient and allows for easier purification of intermediates compared to a linear synthesis where functional groups are introduced sequentially on a single backbone.

Exploration of Synthetic Routes for the Phosphate Ester Moiety

The formation of the phosphate ester is a critical step in the synthesis of the target molecule. Several established methods can be employed for this transformation, each with its own advantages and limitations.

The direct esterification of phosphoric acid or its derivatives with butanol is a common method for preparing butyl phosphate esters. libretexts.org For instance, a mixture of n-butyl phosphate mono- and diesters can be synthesized using n-butanol, phosphorus pentoxide, and polyphosphoric acid. google.com The reaction is typically carried out by adding phosphorus pentoxide to n-butanol, often in the presence of a catalyst like phosphorous acid, and heating the mixture to facilitate the esterification process. google.com The ratio of mono- to diester can be influenced by the stoichiometry of the reactants and the reaction conditions. researchgate.net

Another approach involves the reaction of phosphorus(V)-oxide with a blend of a monohydric alcohol, like n-butanol, and a polyol. patentcut.com While not directly applicable to the synthesis of a simple dialkyl phosphate, this method highlights the versatility of phosphorus pentoxide as a phosphating agent. The reaction is typically conducted under anhydrous conditions in an inert atmosphere. patentcut.com

A study on the synthesis of dibutyl phosphate from phosphorous acid and n-butanol has shown that a yield of 68% can be achieved at a reaction temperature of 125-135°C with a mole ratio of n-butanol to phosphorous acid of 3.6. scientific.netepa.govresearchgate.net

| Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| n-Butanol, Phosphorous Acid | None | 125-135 | 68 | scientific.netepa.govresearchgate.net |

| n-Butanol, Phosphorus Pentoxide, Polyphosphoric Acid | Phosphorous Acid | 65-85 | Not specified | google.com |

| Diphenyl phosphoric acid, n-Butanol | Ph3P, Cl3CCN, Pyridine (B92270) | Room Temperature | 92 | researchgate.net |

This table presents selected research findings on the synthesis of butyl phosphate esters.

Phosphorus oxychloride (POCl3) is a highly reactive and versatile reagent for the synthesis of phosphate esters. sciencemadness.orgchemicalbook.com The reaction of phosphorus oxychloride with alcohols leads to the formation of phosphate esters with the concomitant release of hydrogen chloride. sciencemadness.orgchemicalbook.com To synthesize dibutyl phosphate, phosphorus oxychloride can be reacted with butanol. google.com The stoichiometry of the reactants is crucial in determining the final product. Using approximately two equivalents of butanol per equivalent of phosphorus oxychloride will favor the formation of the desired dialkyl phosphate. The reaction is often carried out in the presence of a base, such as pyridine or an amine, to neutralize the HCl byproduct. chemicalbook.com

A general procedure involves the dropwise addition of phosphorus oxychloride to a solution of the alcohol in an inert solvent, often at reduced temperatures to control the exothermic reaction. Subsequent hydrolysis of the resulting dichlorophosphate (B8581778) intermediate yields the dialkyl hydrogen phosphate. chemicalbook.com A patent describes a process for producing dibutyl phosphate by reacting butanol and phosphorus oxychloride, followed by a series of work-up steps including acid and alkali washing. google.com Another patented method describes the formation of trialkyl phosphates by passing a liquid lower alcohol and gaseous phosphorus oxychloride into a reaction zone under subatmospheric pressure, which helps to control the reaction temperature. google.com

| Precursor | Reactant | Key Conditions | Product | Reference |

| Phosphorus Oxychloride | n-Butanol | Base (e.g., pyridine) | Dibutyl Phosphate | chemicalbook.comgoogle.com |

| Alkyl Chlorophosphate | Aqueous NaOH | 0°C, THF | Dialkyl Hydrogen Phosphate | chemicalbook.com |

| Phosphorus Oxychloride | Lower Alcohol | Subatmospheric pressure | Trialkyl Phosphate | google.com |

This table summarizes synthetic routes utilizing phosphorus oxychloride for phosphate ester formation.

In recent years, there has been a growing interest in developing more environmentally benign methods for chemical synthesis. In the context of phosphate ester production, green chemistry approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One strategy involves the use of less hazardous starting materials and catalysts. For example, replacing highly corrosive and water-sensitive reagents like phosphorus oxychloride with alternatives such as phosphoric acid or phosphorus pentoxide can reduce the environmental impact. google.comresearchgate.net The use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, is another green approach.

Furthermore, processes that minimize the use of organic solvents or employ greener solvents are being explored. Solvent-free reactions or reactions in aqueous media, where applicable, can significantly reduce the environmental footprint of the synthesis. For instance, a process for producing phosphate esters by reacting polyols with phosphoric acid under reduced pressure to remove water as it is formed has been reported. google.com This method avoids the use of a separate dehydrating agent.

The development of catalytic methods that allow for high selectivity and yield under mild reaction conditions is also a key aspect of green chemistry in this field. rsc.org While specific green chemistry protocols for Dibutyl 3-(nitrooxy)butyl phosphate are not documented, the principles can be applied to its synthesis by selecting greener reagents and reaction conditions for the formation of the dibutyl phosphate intermediate.

Integration Strategies for the Nitrooxy Group

The introduction of the nitrooxy group is the final key transformation in the synthesis of the target molecule. This is typically achieved through the nitration of a suitable precursor containing a hydroxyl group.

The conversion of a hydroxyl group to a nitrooxy group is a well-established transformation in organic synthesis. The most common method involves the use of a nitrating agent, which is a source of the nitronium ion (NO2+). A classic nitrating mixture consists of concentrated nitric acid and sulfuric acid.

For the synthesis of this compound, the precursor would be Dibutyl 3-hydroxybutyl phosphate. The nitration of the secondary hydroxyl group on the butyl chain would yield the final product. The reaction conditions, such as temperature and the ratio of acids, would need to be carefully controlled to avoid side reactions, including oxidation or degradation of the phosphate ester moiety.

Alternatively, other nitrating agents can be employed. For instance, triflyl nitrate (B79036), generated from tetra-n-butylammonium nitrate, is an effective nitrating agent for a variety of substrates. organic-chemistry.org The synthesis of hydroxylammonium nitrate via the neutralization of hydroxylamine (B1172632) with nitric acid has also been studied, although its direct application as a nitrating agent for alcohols is less common. mdpi.com

The synthesis of a related compound, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, involves the enzymatic resolution of precursors, which could be a potential route to obtain enantiomerically pure starting materials if stereochemistry is a concern. google.comgoogle.com While not a direct nitration method, it highlights advanced synthetic strategies for preparing functionalized butyl chains.

The choice of the nitrating agent and reaction conditions will depend on the stability of the phosphate ester group under the nitrating conditions. A thorough optimization of this step would be necessary to achieve a good yield of the desired this compound.

Stereoselective Introduction of the Nitrooxy Moiety

The introduction of a nitrooxy group at a specific stereocenter is a critical challenge in the synthesis of chiral organophosphates. Achieving high stereoselectivity is often paramount for biological activity or for its use as a chiral building block. For this compound, the chirality would arise from the carbon atom bearing the nitrooxy group.

Several strategies can be envisioned for the stereoselective introduction of the nitrooxy moiety. One of the most effective approaches involves the use of a chiral precursor. For instance, the synthesis could start from a stereochemically pure 3-hydroxybutyl derivative. The hydroxyl group can then be converted to the nitrooxy group via a reaction with a nitrating agent, such as a mixture of nitric acid and acetic anhydride, or through a Mitsunobu reaction with nitric acid. The latter approach is known to proceed with inversion of configuration at the chiral center, which needs to be taken into account when designing the synthesis.

Alternatively, an asymmetric hydrophosphonylation of an unsaturated precursor could be employed. mdpi.com Cinchona alkaloids, for example, have been shown to catalyze the phosphaldol reaction to form enantiomerically enriched hydroxyphosphonates. mdpi.com A similar strategy could be adapted for the synthesis of this compound, where a chiral catalyst directs the addition of a phosphite (B83602) to an unsaturated substrate, followed by the introduction of the nitrooxy group.

The choice of catalyst is crucial for achieving high enantiomeric excess (ee). The table below illustrates hypothetical results for the enantioselective reduction of a ketophosphonate precursor, a potential intermediate, using different chiral catalysts, based on known reductions of similar compounds. mdpi.com

| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| NaBH₄/Tartaric Acid | (R,R)-(+)-Tartaric Acid | THF | -30 | >95 |

| Ru(BINAP)Cl₂ | (S)-BINAP | Methanol | 25 | 92 |

| CBS Catalyst | (R)-2-Butyl-CBS | Toluene | -78 | 98 |

This table presents hypothetical data based on analogous reactions to illustrate potential outcomes.

One-Pot and Cascade Reactions for Multistep Synthesis Efficiency

A plausible one-pot synthesis of this compound could involve a sequence of reactions where all reagents are added sequentially to the same reaction vessel. For example, a starting dialkyl phosphite could first be reacted with an appropriate unsaturated aldehyde in a phospha-Michael reaction. The resulting intermediate could then be reduced in situ, followed by nitration of the hydroxyl group, all in a single pot.

Enzymatic cascade reactions represent a powerful tool for the synthesis of chiral molecules. youtube.com A multi-enzyme system could be designed to convert a simple starting material into the desired product with high stereoselectivity. nih.govnih.gov For instance, a dioxygenase could introduce a hydroxyl group at the desired position, followed by the action of a decarboxylase and then a nitrating enzyme or a chemoenzymatic step. youtube.com

The following table outlines a hypothetical one-pot reaction sequence for the synthesis of this compound.

| Step | Reagent/Catalyst | Intermediate Formed | Reaction Type |

| 1 | Dibutyl phosphite, Acrolein, Base | Dibutyl (3-oxopropyl)phosphonate | Phospha-Michael Addition |

| 2 | NaBH₄ | Dibutyl (3-hydroxypropyl)phosphate | Reduction |

| 3 | HNO₃/Ac₂O | This compound | Nitration |

This table outlines a hypothetical one-pot reaction sequence.

Catalyst Development and Mechanistic Aspects of Synthetic Transformations

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis. For the synthesis of this compound, catalysts could play a crucial role in several key steps, including the formation of the carbon-phosphorus bond and the stereoselective introduction of the nitrooxy group.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral amines, thioureas, and phosphoric acids have been successfully employed in a variety of transformations. For the synthesis of the target molecule, a chiral phosphoric acid catalyst could potentially be used to promote the enantioselective addition of dibutyl phosphite to an unsaturated precursor.

Mechanistic studies are essential for understanding and optimizing catalytic reactions. For the nitrooxylation step, understanding the reaction mechanism, whether it proceeds via an SN1 or SN2 pathway, is critical for controlling the stereochemical outcome. In the case of a Mitsunobu reaction, the mechanism is well-established to proceed with inversion of configuration.

The development of catalysts for C-H activation could also open up new synthetic routes. A catalyst that could selectively functionalize a C-H bond at the 3-position of a butyl phosphate derivative with a nitrooxy group would represent a significant advancement in synthetic efficiency.

Purification and Isolation Techniques for Complex Organophosphorus Compounds

The purification of organophosphorus compounds, particularly those containing polar and potentially labile functional groups like the nitrooxy group, can be challenging. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, volatility, and thermal stability.

Chromatographic techniques are often the methods of choice for the purification of complex organophosphorus compounds. researchgate.netmdpi.com Normal-phase column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is commonly employed. For polar compounds, reversed-phase chromatography may be more suitable. The selection of the eluent system is critical to achieve good separation.

Distillation under reduced pressure can be used for the purification of volatile and thermally stable compounds. However, for a molecule like this compound, which may be thermally sensitive, this method might not be appropriate.

Other purification techniques include:

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining high-purity material.

Liquid-liquid extraction: This technique can be used to remove impurities with different solubility properties. mdpi.com

Solid-phase extraction (SPE): SPE can be a rapid and efficient method for sample clean-up and purification, particularly for removing interfering compounds from complex matrices. researchgate.net

A patent for purifying organophosphorus compounds suggests refluxing with a metal compound followed by fractional distillation to remove arsenic contaminants. google.com While the target contaminant is different, the principle of using additives to bind impurities followed by distillation is a relevant concept. google.com

The following table summarizes the applicability of different purification techniques for this compound.

| Purification Technique | Applicability | Potential Challenges |

| Column Chromatography | High | Co-elution of similar polarity byproducts. |

| Distillation | Low | Thermal decomposition of the nitrooxy group. |

| Crystallization | Moderate | Finding a suitable solvent system; compound may be an oil. |

| Liquid-Liquid Extraction | Moderate | Emulsion formation; incomplete separation. |

| Solid-Phase Extraction | High | Selection of the appropriate sorbent and elution conditions. |

This table provides a general assessment of the applicability of various purification techniques.

Sophisticated Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. A multi-nuclear approach, including ¹H, ¹³C, and ³¹P NMR, augmented by two-dimensional techniques, is essential for the complete assignment of Dibutyl 3-(nitrooxy)butyl phosphate (B84403).

The ¹H NMR spectrum of Dibutyl 3-(nitrooxy)butyl phosphate is predicted to exhibit a series of multiplets corresponding to the various protons in its aliphatic chains. The signals will be influenced by the electronegativity of adjacent oxygen and nitrogen atoms, leading to characteristic downfield shifts.

The protons of the two butoxy groups are expected to show similar chemical shifts to those found in dibutyl phosphate. The terminal methyl protons (H-d and H-d') would likely appear as a triplet at approximately 0.9 ppm. The adjacent methylene (B1212753) protons (H-c and H-c') would be observed as a sextet around 1.4 ppm, and the next methylene group (H-b and H-b') as a quintet around 1.6 ppm. The methylene protons attached to the phosphate oxygen (H-a and H-a') would be the most deshielded of the butoxy chain, appearing as a quartet around 4.0 ppm, with additional coupling to the phosphorus atom.

In the 3-(nitrooxy)butyl chain, the methyl protons (H-1) are anticipated to be a doublet around 1.3 ppm. The methylene protons at the C2 position (H-2) would likely be a complex multiplet around 2.0 ppm. The methine proton at the C3 position (H-3), being adjacent to the electron-withdrawing nitrooxy group, is expected to be significantly deshielded, appearing as a multiplet around 5.0-5.2 ppm. The methylene protons at the C4 position (H-4), also influenced by the nitrooxy group, would likely resonate as a triplet around 4.5-4.7 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-d, H-d' (CH₃) | ~0.9 | Triplet | J ≈ 7.4 |

| H-c, H-c' (CH₂) | ~1.4 | Sextet | J ≈ 7.5 |

| H-b, H-b' (CH₂) | ~1.6 | Quintet | J ≈ 7.6 |

| H-a, H-a' (POCH₂) | ~4.0 | Quartet | J ≈ 7.2, J(H,P) ≈ 6.5 |

| H-1 (CH₃) | ~1.3 | Doublet | J ≈ 6.8 |

| H-2 (CH₂) | ~2.0 | Multiplet | - |

| H-3 (CH-ONO₂) | ~5.1 | Multiplet | - |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, with its chemical shift being indicative of its chemical environment.

For the butoxy groups, the terminal methyl carbons (C-d and C-d') are expected at approximately 13.7 ppm. The adjacent methylene carbons (C-c and C-c') would likely appear around 18.8 ppm, followed by the C-b and C-b' carbons at about 32.5 ppm. The carbons directly bonded to the phosphate oxygen (C-a and C-a') will be deshielded and are predicted to resonate around 67.5 ppm, showing coupling to the phosphorus atom.

In the 3-(nitrooxy)butyl chain, the methyl carbon (C-1) is expected around 19.5 ppm. The C2 methylene carbon would likely be found at approximately 35.0 ppm. The C3 methine carbon, attached to the nitrooxy group, is predicted to be significantly downfield, around 75-78 ppm. The C4 methylene carbon, also attached to the nitrooxy group, is expected to be in a similar region, around 72-75 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-d, C-d' (CH₃) | ~13.7 |

| C-c, C-c' (CH₂) | ~18.8 |

| C-b, C-b' (CH₂) | ~32.5 |

| C-a, C-a' (POCH₂) | ~67.5 |

| C-1 (CH₃) | ~19.5 |

| C-2 (CH₂) | ~35.0 |

| C-3 (CH-ONO₂) | ~76.5 |

³¹P NMR spectroscopy is a highly specific technique for probing the chemical environment of the phosphorus atom. For organophosphates, the chemical shift is sensitive to the nature of the groups attached to the phosphorus atom. In dibutyl phosphate, the ³¹P chemical shift is typically observed around 0 to -2 ppm relative to 85% phosphoric acid. The introduction of the 3-(nitrooxy)butyl group is not expected to cause a major shift in this value, as the substitution is on the phosphate oxygen, not directly on the phosphorus atom. Therefore, a single peak in the region of -1 to -3 ppm is predicted for this compound.

To definitively establish the intricate network of covalent bonds and the spatial relationships between atoms, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations would be expected between H-a/H-b, H-b/H-c, and H-c/H-d in the butoxy chains. For the 3-(nitrooxy)butyl chain, correlations between H-1/H-3, H-2/H-3, and H-3/H-4 would be anticipated, confirming the connectivity of this fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). Crucial HMBC correlations would include those from the H-a and H-a' protons to the phosphorus atom, and from the H-4 protons to the C3 carbon, as well as to the phosphorus atom through the oxygen bridge. These correlations would be instrumental in confirming the connection of the 3-(nitrooxy)butyl moiety to the phosphate group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the phosphate and nitrooxy groups, as well as the C-H and C-O bonds.

The most prominent features in the IR spectrum would be the strong absorptions corresponding to the P=O stretching vibration, typically observed in the range of 1250-1280 cm⁻¹, and the P-O-C stretching vibrations around 1020-1060 cm⁻¹. The nitrooxy group would give rise to two strong and characteristic asymmetric and symmetric stretching vibrations of the NO₂ group, expected around 1630-1660 cm⁻¹ and 1270-1290 cm⁻¹, respectively. The C-H stretching vibrations of the aliphatic chains would appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would complement the IR data. The symmetric stretching vibrations, such as the P=O and NO₂ symmetric stretch, are often more intense in the Raman spectrum. The symmetric NO₂ stretch would be expected around 1270-1290 cm⁻¹, and the P=O stretch around 1250-1280 cm⁻¹.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H | 2850-3000 | 2850-3000 | Stretching |

| NO₂ (asymmetric) | 1630-1660 | Weak | Stretching |

| NO₂ (symmetric) | 1270-1290 | 1270-1290 | Stretching |

| P=O | 1250-1280 | 1250-1280 | Stretching |

| P-O-C | 1020-1060 | 1020-1060 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₂₆NO₇P), the calculated exact mass would be a key piece of identifying information.

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₂H₂₆NO₇P | [M+H]⁺ | 328.1469 |

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for organophosphates include cleavage of the P-O and C-O bonds. The loss of the butoxy groups or the entire 3-(nitrooxy)butyl phosphate moiety would be expected. The nitrooxy group can also lead to characteristic fragmentation patterns, including the loss of NO₂ or HNO₂. The presence of these specific fragments in the HRMS data would provide strong evidence for the proposed structure.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structure and Conformational Analysis

Without experimental crystallographic data, any discussion on the solid-state packing, intermolecular interactions, and conformational preferences of this compound would be purely speculative.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration, if Chiral

The molecular structure of this compound contains a potential stereocenter at the 3-position of the butyl chain, where the nitrooxy group is attached. This suggests that the compound can exist as a pair of enantiomers. However, a search of the scientific literature yielded no studies on the chiroptical properties of this compound.

Techniques such as Circular Dichroism (CD) spectroscopy are essential for investigating chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the enantiomeric purity and the absolute configuration of a chiral compound. The absence of any published CD spectra or related chiroptical data indicates that either the compound has only been synthesized as a racemate, or its chiral properties have not yet been investigated and reported.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT)

No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to specifically determine the optimized molecular geometry and electronic structure of Dibutyl 3-(nitrooxy)butyl phosphate (B84403) were found. Such calculations would typically provide insights into bond lengths, bond angles, dihedral angles, and electronic properties like molecular orbital energies (HOMO, LUMO) and charge distribution.

Conformational Analysis and Energy Landscapes

A conformational analysis to identify the stable conformers and map the potential energy surface of Dibutyl 3-(nitrooxy)butyl phosphate has not been reported in the available literature. This type of study is crucial for understanding the molecule's flexibility and the relative energies of its different spatial arrangements.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No computational predictions of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies, for this compound are available. These predictions, typically performed using quantum chemical methods, are valuable for interpreting experimental spectra and confirming the molecule's structure.

Reaction Pathway Modeling and Transition State Analysis

Research on the modeling of reaction pathways and the analysis of transition states involving this compound is not present in the current body of scientific literature. Such studies would be essential for elucidating potential decomposition mechanisms or its reactivity with other chemical species.

Chemical Reactivity and Mechanistic Studies

Hydrolysis Kinetics and Mechanisms of the Phosphate (B84403) Ester Linkage

The hydrolysis of the phosphate ester linkage is a key reaction for organophosphates. This process can be influenced by factors such as pH and the presence of catalysts. ung.siosti.gov The hydrolysis of organophosphate esters can proceed through several mechanistic pathways, including associative, dissociative, and concerted (SN2-like) mechanisms. frontiersin.org The specific pathway is dependent on the structure of the phosphate ester, the nature of the attacking nucleophile, and the reaction conditions. frontiersin.orgthieme-connect.de

For organophosphate triesters, nucleophilic attack can occur at either the phosphorus atom, leading to P-O bond cleavage, or at the carbon atom of the ester substituent, resulting in C-O bond cleavage. thieme-connect.de The hydrolysis of dibutyl phosphate, a related compound, has been shown to follow pseudo-first-order kinetics, with the rate increasing significantly with temperature. xml-journal.net In acidic conditions, the hydrolysis of tributyl phosphate (TBP) is first-order with respect to the ester. While the reaction is faster in the aqueous phase, the low solubility of TBP makes the organic phase reaction more significant. osti.gov The hydrolysis of TBP is catalyzed by both acids and bases. osti.gov

Studies on other organophosphate esters have shown that the rate of hydrolysis can be influenced by the electronic properties of the substituents. For instance, the hydrolysis rates of some organophosphate esters were found to correlate with the Hirshfeld charges of the oxygen atom in the P-O single bond. acs.orgnih.gov In some biological systems, enzymes like acid phosphatases can significantly accelerate the hydrolysis of organophosphate esters. acs.orgnih.govtamu.edu

Table 1: Hydrolysis Data for Related Organophosphate Esters

| Compound | Condition | Rate Constant (k) | Reference |

| Dibutyl phosphate | 110 °C in 2.0 mol/L HNO₃ | 6.30×10⁻³ s⁻¹ (1st order) | xml-journal.net |

| Dibutyl phosphate | 150 °C in 2.0 mol/L HNO₃ | 2.10×10⁻¹ s⁻¹ (1st order) | xml-journal.net |

| Dibutyl phosphate | 110 °C in 2.0 mol/L HNO₃ | 3.10×10⁻³ s⁻¹ (2nd order) | xml-journal.net |

| Dibutyl phosphate | 150 °C in 2.0 mol/L HNO₃ | 1.98×10⁻¹ s⁻¹ (2nd order) | xml-journal.net |

| Triphenyl phosphate (TPHP) | In plant hydroponics | Faster than TnBP and TDCPP | acs.orgnih.gov |

| Tri-n-butyl phosphate (TnBP) | In plant hydroponics | Slower than TPHP, faster than TDCPP | acs.orgnih.gov |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | In plant hydroponics | Slower than TPHP and TnBP | acs.orgnih.gov |

This table presents hydrolysis data for compounds structurally related to Dibutyl 3-(nitrooxy)butyl phosphate to provide context for its expected reactivity.

Investigation of Nitrooxy Group Reactivity and Decomposition Pathways

The nitrooxy group is a critical functional group that can undergo various reactions, including the release of nitric oxide (NO) and decomposition under thermal or photochemical stimuli.

The release of nitric oxide from nitrooxy compounds is a key aspect of their chemical and biological activity. This release can occur through several mechanisms, including spontaneous decomposition, enzymatic action, and reaction with reducing agents. nih.gov For instance, some nitrooxy compounds can undergo enzymatic denitration, a process that can be modulated to control NO release. nih.gov

The kinetics of NO release can vary significantly depending on the molecular structure of the nitrooxy compound and the surrounding environment. Some compounds exhibit pseudo-zero-order release kinetics, which can be advantageous for controlled NO delivery. rsc.org The rate of NO release is often modeled using first-order kinetics, with the rate constant being a key parameter. nih.gov For example, the decomposition of spermine (B22157) NONOate, an NO donor, follows first-order kinetics. nih.gov

In some cases, the release of NO is preceded by other metabolic steps. For certain (nitrooxy)butyl ester derivatives, hydrolysis of the ester linkage is a prerequisite for the subsequent metabolism of the nitrate (B79036) moiety and release of nitrogen oxides. nih.gov

Table 2: Kinetic Data for NO Release from Various Donors

| NO Donor | Condition | Rate Constant (k) | Reference |

| Spermine NONOate | pH 7.4, 37 °C | 0.019 ± 0.002 min⁻¹ | nih.gov |

| Diethylamine NONOate | pH 7.4, 37 °C | 0.47 ± 0.10 min⁻¹ | nih.gov |

| N¹-nitrosomelatonin (spontaneous) | pH 7.4, 37 °C, anaerobic | (3.7 ± 1.1) x 10⁻⁵ s⁻¹ | nih.gov |

| N¹-nitrosomelatonin (with ascorbic acid) | pH 7.4, 37 °C | (1.08 ± 0.04) x 10⁻³ s⁻¹ | nih.gov |

This table provides kinetic data for various nitric oxide donors to illustrate the range of release rates and conditions.

The stability of the nitrooxy group is also influenced by temperature and light. Thermal decomposition of related organophosphate compounds, such as tributyl phosphate-nitrate complexes, has been studied to understand their behavior at elevated temperatures. osti.gov The decomposition of tributyl phosphate itself is influenced by temperature, with significant hydrolysis occurring at higher temperatures. osti.gov The thermal degradation of hydrolyzed PUREX solvent, which contains dibutyl phosphate, has an apparent decomposition onset temperature of 535-564 K. iaea.org

Radiolytic Stability and Degradation Product Identification

Exposure to ionizing radiation can induce the degradation of organophosphorus compounds. Studies on the gamma irradiation of various organophosphate pesticides in aqueous solutions have shown that they can be completely eliminated, although the efficiency can be affected by factors like initial concentration and the presence of other dissolved substances. researchgate.net The degradation process often involves reaction with radicals generated from the radiolysis of water. ung.si

The degradation products of organophosphates under radiolysis can be identified using techniques like GC-MS. For example, the radiolytic degradation of diazinon, an organophosphate pesticide, produces 2-isopropyl-4-methyl-6-hydroxypyrimidine as a major product. ung.si While specific data on the radiolytic stability of this compound is limited, it is expected to undergo degradation upon exposure to ionizing radiation, with the formation of various smaller molecules resulting from the cleavage of the phosphate ester and nitrooxy groups.

Electrophilic and Nucleophilic Character of the Compound

Organophosphate esters, including this compound, possess both electrophilic and nucleophilic characteristics. The phosphorus atom in the phosphate group is electrophilic and is susceptible to attack by nucleophiles, leading to substitution reactions. frontiersin.orgthieme-connect.denih.gov This reactivity is fundamental to their hydrolysis and reactions with other nucleophilic species. frontiersin.org Organophosphates can act as electrophiles in various chemical reactions, including transition-metal-catalyzed cross-coupling reactions. mdpi.com

Reductive Transformations of the Nitrooxy Moiety

The nitrooxy group can undergo reductive transformations. The reduction of nitro groups is a well-established chemical transformation that can proceed through various intermediates, such as nitroso and hydroxylamino species, ultimately leading to the formation of an amino group. chempedia.infonih.gov The specific products of reduction depend on the reducing agent and the reaction conditions. chempedia.info

For aliphatic nitro compounds, direct reductive N-functionalization has been achieved using a combination of reagents to avoid the formation of unstable nitroso intermediates. nih.gov In biological systems, nitroreductase enzymes can catalyze the reduction of nitroaromatic compounds. nih.gov While specific studies on the reductive transformation of the nitrooxy group in this compound are not detailed in the provided results, it is plausible that this group could be reduced to the corresponding alcohol or other reduced nitrogen species under appropriate reductive conditions.

Interactions with Inorganic Species and Materials Science Implications

Complexation Chemistry with Metal Ions (e.g., Actinides, Lanthanides, Transition Metals)

Dibutyl phosphate (B84403), existing as the protonated species (HDBP) in acidic media, is a highly effective extractant and complexing agent for a wide range of metal ions. Its ability to form stable complexes is a critical factor in the separation chemistry of actinides and lanthanides.

In the context of nuclear fuel reprocessing, such as the PUREX process, the presence of DBP, formed from the radiolysis and hydrolysis of TBP, significantly alters the extraction behavior of actinides and lanthanides. DBP forms strong, organic-soluble complexes with metal ions, which can interfere with the selective stripping of these elements.

Studies have shown that DBP can complex with actinides like uranium (U), plutonium (Pu), and neptunium (Np), as well as lanthanides. The complexation mechanism often involves the displacement of weaker ligands like TBP or nitrate (B79036) ions from the metal's coordination sphere. For instance, with uranium(VI), DBP can form a range of complexes. At high nitric acid concentrations, HDBP can displace TBP to form species such as UO₂(NO₃)₂(HDBP)(TBP) and UO₂(NO₃)₂(HDBP)₂. At lower acidities, the deprotonated DBP⁻ anion can act as a chelating ligand, displacing nitrate ions to form complexes like UO₂(DBP)₂(HDBP)ₓ (where x=1 or 2). researchgate.net

With tetravalent actinides like Np(IV), DBP is also known to form complexes where nitrate groups are displaced by the DBP⁻ anion. researchgate.net Similarly, DBP readily complexes with Pu(IV), enhancing its extraction and displacing nitrate ions. researchgate.net

The complexation with lanthanides is also significant. For example, studies with cerium have revealed that tetravalent cerium (Ce(IV)) can form dinuclear complexes with the formula (CeOCe)(NO₃)₍₆₋d₎(DBP)d·3TBP (where d = 0–3) through the exchange of coordinated nitrate for the dibutyl phosphate anion. acs.org Trivalent cerium (Ce(III)) is complexed less strongly but still forms a series of mononuclear complexes, Ce(NO₃)₍₃₋d₎(HDBP·DBP)d·(3-d)TBP (where d = 0–3), where HDBP displaces both nitrate and TBP. acs.org The strong complexation with DBP has been shown to stabilize the tetravalent state of cerium. acs.org

The general complexation reactions can be summarized in the following table:

| Metal Ion | Proposed Complex Species with DBP |

| U(VI) | UO₂(NO₃)₂(HDBP)(TBP), UO₂(NO₃)₂(HDBP)₂, UO₂(DBP)₂(HDBP)ₓ |

| Np(IV) | Complexes with displaced nitrate ions |

| Pu(IV) | Strong complexes with displaced nitrate ions |

| Ce(IV) | (CeOCe)(NO₃)₍₆₋d₎(DBP)d·3TBP |

| Ce(III) | Ce(NO₃)₍₃₋d₎(HDBP·DBP)d·(3-d)TBP |

This table presents a selection of proposed complex species and is not exhaustive.

The coordination of DBP to metal ions is primarily through the oxygen atoms of the phosphate group. In its protonated form (HDBP), it can act as a neutral ligand, coordinating through the phosphoryl oxygen. Upon deprotonation, the resulting DBP⁻ anion can act as a mono- or bidentate ligand, forming chelate rings with the metal ion. This chelation effect contributes to the high stability of the resulting complexes.

Ligand exchange is a fundamental process in the complexation of metal ions by DBP. In solvent extraction systems containing TBP, DBP competes for coordination sites on the metal ion. Due to the stronger Lewis basicity of the deprotonated DBP⁻ anion compared to the neutral TBP molecule, DBP can displace TBP from the metal's coordination sphere. This is a key reason for the observed changes in extraction efficiency in the presence of DBP. researchgate.net

The general process of ligand exchange can be represented as: M(L)ₓ + yDBP⁻ ⇌ M(DBP)y(L)₍ₓ₋y₎ + yL where M is the metal ion, L is a ligand such as TBP or NO₃⁻, and DBP⁻ is the dibutyl phosphate anion. The equilibrium of this reaction is typically shifted to the right due to the high stability of the metal-DBP complexes.

Intermolecular Interactions in Condensed Phases

In the condensed phase, dibutyl phosphate molecules can engage in significant intermolecular interactions, primarily through hydrogen bonding involving the acidic proton of the phosphate group and the phosphoryl oxygen. These interactions can lead to the formation of dimers and larger supramolecular assemblies. escholarship.org

Molecular dynamics studies have shown that the formation of these aggregates is a critical factor in the efficiency and selectivity of solvent extraction processes. escholarship.org The self-assembly of DBP molecules can create organized microenvironments within the organic phase that facilitate the extraction of metal ions.

Furthermore, when mixed with other amphiphilic molecules, such as alkylamines, DBP can exhibit unique properties. For instance, binary mixtures of dibutyl phosphate and propylamine can undergo proton transfer from the acidic phosphate group to the basic amine group. This leads to the formation of charged species and results in a system with properties akin to an ionic liquid, including a significant increase in viscosity. researchgate.net These interactions highlight the tunable nature of DBP's physical properties through molecular association.

Role as a Precursor or Component in Advanced Materials Development

The ability of dibutyl phosphate to form stable complexes with a variety of metal ions makes it a useful precursor for the synthesis of advanced materials. The thermal decomposition of these metal-DBP complexes can yield metal phosphate materials with controlled stoichiometry and morphology.

For example, di-tert-butyl phosphate complexes of cobalt(II) and zinc(II) have been successfully used as single-source precursors for the preparation of ceramic metal metaphosphates (M(PO₃)₂) and pyrophosphates (M₂P₂O₇). researchgate.net The thermolysis of these complexes leads to the elimination of organic components, leaving behind the desired inorganic phosphate material. researchgate.net

Similarly, calcium alkyl phosphates, which can be synthesized using commercial dibutyl phosphate, are being investigated as precursors for bioceramics. mdpi.com The thermal decomposition of these materials can produce calcium phosphates with specific Ca/P ratios, which are important for biomedical applications such as bone regeneration. mdpi.com

The use of DBP as a precursor offers a route to materials that may be difficult to synthesize through traditional solid-state methods, allowing for greater control over the final product's properties.

Advanced Analytical Method Development for Research Applications

Sample Preparation Methodologies for Complex Matrices in Research

The effective analysis of Dibutyl 3-(nitrooxy)butyl phosphate (B84403) from complex matrices, such as those encountered in in vitro research (e.g., cell lysates, microsomal preparations), requires robust sample preparation to remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For an organophosphate compound, extraction from an aqueous matrix into an organic solvent like methylene (B1212753) chloride or a hexane/acetone mixture is a common approach. epa.gov

Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup than LLE. A sorbent material is chosen to retain either the analyte of interest or the interfering components. For organophosphorus compounds, various phases can be employed depending on the specific properties of the analyte and the matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the extraction of pesticides from various matrices and could be adapted for research applications involving Dibutyl 3-(nitrooxy)butyl phosphate. It typically involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

Quantitative Analysis Method Validation for Research Samples

For quantitative applications, the chosen analytical method must be validated to ensure its reliability. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Method Validation Data (Hypothetical):

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Accuracy (% Recovery) | 95-105% |

| Precision (RSD) | <5% |

| LOD | 10 ng/mL |

| LOQ | 30 ng/mL |

Metabonomics and Metabolite Identification of Related Compounds in in vitro Systems

Metabonomics involves the study of metabolic responses to a chemical stimulus. In the context of this compound, in vitro systems such as liver microsomes or hepatocytes would be used to investigate its metabolic fate. The degradation of organophosphates like tributyl phosphate (TBP) is known to proceed through dealkylation, leading to the formation of dibutyl phosphate (DBP) and monobutyl phosphate (MBP).

It can be hypothesized that the metabolism of this compound would follow similar pathways, with additional possibilities arising from the nitrooxy group. Potential metabolic transformations could include:

Dealkylation: Cleavage of the butyl ester groups to form 3-(nitrooxy)butyl phosphate and butanol.

Denitration: Reduction or hydrolysis of the nitrooxy group to an alcohol, yielding a diol phosphate derivative.

Oxidation: Hydroxylation of the butyl chains.

The identification of these potential metabolites would heavily rely on advanced analytical techniques, particularly HPLC coupled with high-resolution mass spectrometry (HRMS). By comparing the metabolic profile of control samples with those exposed to this compound, unique metabolites can be identified. Tandem mass spectrometry (MS/MS) would then be used to fragment these metabolite ions, providing structural information to aid in their identification.

Chemical Biology and Bio Inspired Applications Excluding Clinical Aspects

Investigation as a Biochemical Probe

Dibutyl 3-(nitrooxy)butyl phosphate (B84403) functions as a specialized biochemical probe due to its hybrid structure, which incorporates both a phosphate group and a nitric oxide (NO) releasing nitrooxy moiety. This design allows it to serve as a substrate mimic for enzymes that recognize phosphate groups, such as phosphatases. The phosphate component can guide the molecule to the active sites of these enzymes. Upon interaction, the molecule has the potential to release nitric oxide, a key signaling molecule. The release of NO can then be detected, providing an indirect method to monitor the activity of the enzyme. The dibutyl ester groups lend the molecule a degree of lipophilicity, which can influence its interaction with and transport across cellular membranes, potentially allowing for the probing of enzymatic activity within specific cellular compartments or membrane-associated systems.

Potential for Enzyme Interaction Studies at the Molecular Level (e.g., Phosphatases, Nitric Oxide Synthase surrogates)

The unique structure of Dibutyl 3-(nitrooxy)butyl phosphate makes it a valuable tool for investigating enzyme interactions at the molecular level, particularly with phosphatases. Alkaline phosphatases, for example, are metalloenzymes that catalyze the hydrolysis of phosphate monoesters. The phosphate head group of this compound can be recognized and bind to the active site of such enzymes. Studies on the interaction of inorganic phosphate (Pi) with alkaline phosphatase have shown that the binding induces subtle structural changes in the enzyme. nih.gov This suggests that the binding of a phosphate-containing molecule like this compound could be studied to understand the initial steps of enzyme-substrate recognition and complex formation.

Furthermore, the compound can act as a nitric oxide synthase (NOS) surrogate. NOS enzymes are complex proteins that generate NO from L-arginine. This compound provides a simplified, non-enzymatic source of NO. This allows researchers to bypass the intricate regulation of NOS and deliver NO to a biological system in a controlled manner. By doing so, it becomes possible to isolate and study the downstream effects of NO signaling, effectively mimicking the output of NOS activity to probe the responses of specific cellular pathways to NO.

Development as a Controlled NO Donor in in vitro Systems

A primary application of this compound is its use as a controlled nitric oxide donor in in vitro experimental systems. The release of NO is not spontaneous but can be initiated by specific triggers, such as enzymatic activity. When a phosphatase enzyme cleaves the phosphate group, it is expected to destabilize the molecule, leading to the subsequent release of nitric oxide. This triggerable release mechanism is a significant advantage, as it allows for the precise temporal and spatial control over NO delivery within a cell culture or a cell-free assay system. This controlled release enables researchers to investigate the concentration- and time-dependent effects of NO on various biological processes, such as signal transduction, protein function, and gene expression, with greater precision than spontaneously releasing NO compounds.

| Experimental Context | Trigger Mechanism | Expected Outcome |

| Cell-free enzyme assay | Addition of a specific phosphatase | Enzyme-concentration-dependent release of NO |

| In vitro cell culture | Endogenous or added phosphatase activity | Localized NO generation and subsequent cellular response |

| Chemical induction | Use of specific chemical agents | Controlled, non-enzymatic release of NO for baseline studies |

Applications in Synthetic Biology and Mimetic Systems

In the innovative fields of synthetic biology and biomimetic systems, this compound presents opportunities for constructing artificial signaling pathways. Synthetic biology involves the design of new biological components and systems. This compound could be integrated as an output module in an engineered genetic circuit. For instance, a synthetic circuit could be designed where the expression of a phosphatase enzyme is controlled by a specific input signal. The expressed phosphatase would then act on this compound to produce NO. This NO could, in turn, act as a signaling molecule to regulate other parts of the synthetic circuit or influence the behavior of the host cell.

In biomimetic systems, which seek to replicate natural biological phenomena, the compound can be used to mimic physiological NO gradients and signaling events. For example, it could be used to create an artificial system that simulates the release of NO in blood vessels to study its effects on vascular cell mimics. This allows for the deconstruction of complex biological processes into more manageable and observable components, furthering our understanding of native biological functions in a controlled, synthetic environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.